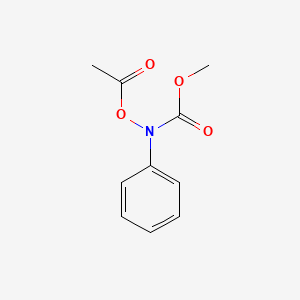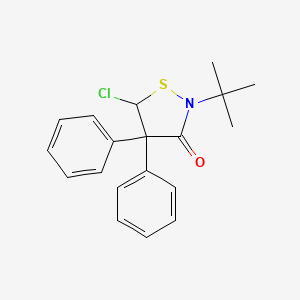
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In the context of its anti-inflammatory and anticancer properties, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-tert-Butyl-4,4-diphenyl-1,2-thiazolidin-3-one: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-4,4-diphenyl-1,2-thiazolidin-3-one: Lacks the tert-butyl group, potentially altering its solubility and stability.
2-tert-Butyl-5-chloro-1,2-thiazolidin-3-one: Lacks the diphenyl groups, which may influence its overall chemical properties.
Uniqueness
2-tert-Butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both tert-butyl and chloro groups, along with the diphenyl substituents, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
89882-56-4 |
|---|---|
分子式 |
C19H20ClNOS |
分子量 |
345.9 g/mol |
IUPAC名 |
2-tert-butyl-5-chloro-4,4-diphenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C19H20ClNOS/c1-18(2,3)21-17(22)19(16(20)23-21,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChIキー |
GJPLXEWNIJJPDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C(C(S1)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
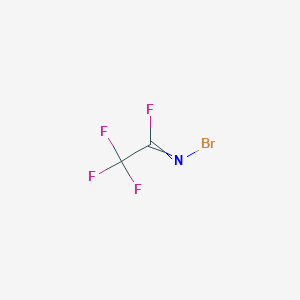
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
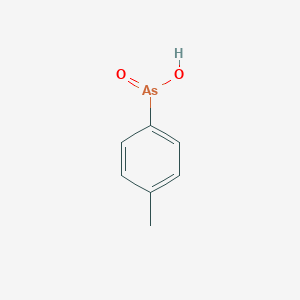
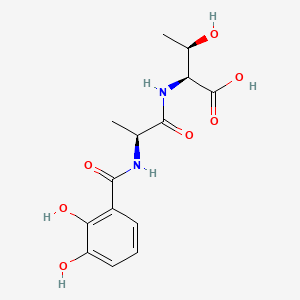
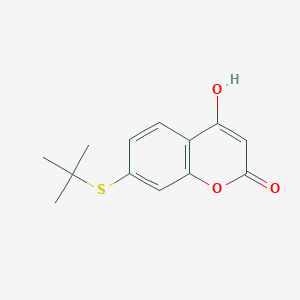
![(4aS,10bS)-7,9-Dimethoxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14394235.png)
![5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14394244.png)
![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
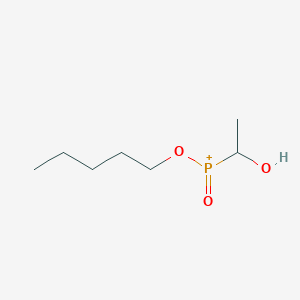
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
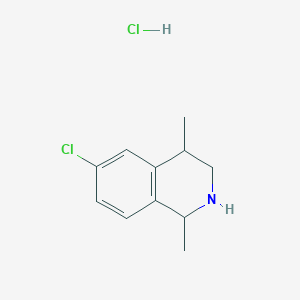
![(1H-Indeno[2,1-b]pyridin-9-yl)(4-nitrophenyl)methanone](/img/structure/B14394274.png)
